molecular formula C10H14BrN B3330732 2-Bromo-6-tert-butylaniline CAS No. 73621-41-7

2-Bromo-6-tert-butylaniline

Cat. No.: B3330732
CAS No.: 73621-41-7
M. Wt: 228.13 g/mol
InChI Key: CCINXLFVPXHHQA-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylaniline is an aromatic amine derivative characterized by a bromine atom at the 2-position and a bulky tert-butyl group at the 6-position of the aniline ring. The tert-butyl group imparts significant steric hindrance and electron-donating effects due to its alkyl nature, influencing the compound’s reactivity, solubility, and stability. This structural motif is critical in pharmaceutical and agrochemical synthesis, where steric bulk can modulate binding affinity or prevent undesired side reactions. While direct literature on this compound is sparse, its analogs—such as 2-bromo-6-fluoroaniline and silyl-protected derivatives—provide foundational insights for comparative analysis .

Properties

IUPAC Name

2-bromo-6-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCINXLFVPXHHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylaniline typically involves the bromination of 6-tert-butylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of 6-tert-butylaniline under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles in solvents like methanol or ethanol.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Formation of substituted anilines.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-6-tert-butylaniline has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: This compound is used in the study of biological processes and the development of bioactive molecules.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents and drug candidates.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylaniline depends on its specific application

    Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Substituent Influence on Key Properties

Compound Substituent (6-position) Electronic Effect Steric Bulk Key Reactivity Traits
2-Bromo-6-tert-butylaniline tert-butyl Electron-donating High Stabilizes intermediates; directs electrophiles to 4-position
2-Bromo-6-fluoroaniline Fluorine Electron-withdrawing Low Deactivates ring; meta-directing in EAS reactions
2-Bromo-6-(((tert-butyldiphenylsilyl)oxy)methyl)aniline Silyl ether Mildly electron-withdrawing Very High Enhances solubility in nonpolar solvents; protects amine during synthesis
  • Electrophilic Aromatic Substitution (EAS):
    The tert-butyl group in this compound strongly directs incoming electrophiles to the 4-position (para to bromine) due to steric and electronic effects. In contrast, 2-bromo-6-fluoroaniline’s fluorine atom deactivates the ring, favoring meta substitution . The silyl ether analog’s bulky group impedes EAS entirely, making it more suitable for nucleophilic coupling reactions .

  • Solubility and Stability:
    The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane) compared to the polar fluorine substituent. However, the silyl ether derivative exhibits superior stability in basic conditions, as the silyl group protects the amine from oxidation .

Table 2: Functional Roles in Pharmaceutical Intermediates

Compound Role in Synthesis Example Application
This compound Precursor for Suzuki couplings; steric shield Anticancer drug scaffolds
2-Bromo-6-fluoroaniline Letermovir intermediate (antiviral agent) Halogen exchange reactions
2-Bromo-6-silyl ether derivative Amine protection in multi-step synthesis Peptide coupling or cross-coupling
  • 2-Bromo-6-fluoroaniline is a key intermediate in Letermovir (cytomegalovirus inhibitor), leveraging fluorine’s electronegativity to fine-tune drug metabolism .
  • This compound ’s steric bulk is exploited in palladium-catalyzed cross-couplings to avoid homocoupling byproducts.

Biological Activity

2-Bromo-6-tert-butylaniline is an organic compound known for its diverse applications in organic synthesis and medicinal chemistry. With the molecular formula C10H14BrN, it features a bromine atom at the 2-position and a tert-butyl group at the 6-position of the aniline structure. This unique substitution pattern contributes to its distinct biological activities, including potential antimicrobial and anticancer properties.

The synthesis of this compound typically involves the bromination of 6-tert-butylaniline via electrophilic aromatic substitution. Common solvents include acetic acid or dichloromethane, with iron(III) bromide often used as a catalyst to enhance the reaction efficiency.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling with boronic acids.
  • Oxidation and Reduction : The compound is also capable of undergoing oxidation and reduction under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, influencing cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Binding : It may bind to cell surface receptors, modulating signaling pathways.
  • DNA Intercalation : There is potential for intercalation into DNA, affecting gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that its structural features allow it to disrupt bacterial cell functions.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Its ability to interfere with cellular signaling pathways and inhibit enzyme activity could make it a candidate for further investigation in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Bromo-4-tert-butylanilineC10H14BrNBromine at 2-position; tert-butyl at 4-position
4-Bromo-2,6-di-tert-butylphenolC14H22BrOTwo tert-butyl groups; phenolic structure
2,6-Dibromo-4-tert-butylanilineC10H12Br2NTwo bromine atoms; enhanced reactivity
2-Bromo-5-tert-butylanilineC10H14BrNBromine at 2-position; tert-butyl at 5-position

The unique positioning of substituents in this compound enhances its reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted applications.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges for potential therapeutic applications.
  • Cancer Cell Line Studies : In vitro experiments using cancer cell lines showed that treatment with varying concentrations of this compound led to reduced cell viability, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with specific enzyme active sites, providing insights into its mechanism of action as an enzyme inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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